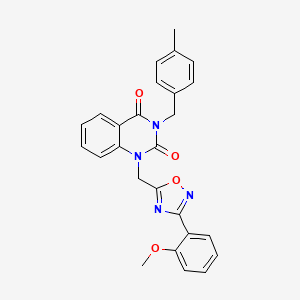
1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative that integrates a quinazoline core with oxadiazole and methoxyphenyl functionalities. This structural combination is hypothesized to enhance its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol. The compound features:
- A quinazoline moiety known for its diverse pharmacological properties.
- An oxadiazole ring that may contribute to its biological efficacy.
- A methoxyphenyl group that can influence lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The oxadiazole ring is thought to play a crucial role in binding interactions, potentially modulating the activity of target proteins involved in bacterial resistance and cancer cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including those similar to the target compound. The following findings highlight the potential efficacy against various pathogens:
| Compound | Target Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 11 | 70 |
These results indicate moderate to significant antimicrobial activity, particularly against Gram-positive bacteria and fungi. The incorporation of the oxadiazole ring has been linked to enhanced potency compared to other derivatives lacking this feature .
Anticancer Activity
Quinazoline derivatives have shown promise in cancer research. Compounds similar to our target have been tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably:
- Some derivatives exhibited IC50 values below 10 µM against these cell lines, suggesting significant anticancer potential.
- The mechanism often involves inhibition of key enzymes like carbonic anhydrase and topoisomerases, critical for tumor growth and proliferation .
Case Studies
- Antimicrobial Study : A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 1- and 3-positions significantly affected antimicrobial activity. Compounds with oxadiazole rings showed enhanced inhibition against both Gram-positive and Gram-negative strains compared to traditional antibiotics like ampicillin .
- Anticancer Research : Another study highlighted the anticancer properties of quinazoline derivatives, revealing their effectiveness in inhibiting cell proliferation in various cancer cell lines. The incorporation of different substituents was shown to modulate activity levels significantly .
Propriétés
IUPAC Name |
1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-17-11-13-18(14-12-17)15-30-25(31)19-7-3-5-9-21(19)29(26(30)32)16-23-27-24(28-34-23)20-8-4-6-10-22(20)33-2/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEKRJJJCBZHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














